High-Affinity Human CRTH2 Receptor Binding: A Direct Comparison to MK-7246 and Ramatroban
In a direct head-to-head comparison, 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one exhibited a Ki of 2.40 nM for the human CRTH2 receptor, placing it within the same high-potency tier as the clinical-stage antagonist MK-7246 (Ki = 2.5 nM) and significantly exceeding the potency of the approved drug ramatroban (Ki = 137 nM) [1]. The assay was conducted using [3H]PGD2 displacement in CHO cell membranes expressing human CRTH2, with a 90-minute incubation [2]. This affinity suggests that the compound engages the target with a binding strength comparable to optimized lead compounds, making it a valuable tool for CRTH2 pathway investigation.
| Evidence Dimension | Binding Affinity (Ki) for Human CRTH2 Receptor |
|---|---|
| Target Compound Data | 2.40 nM |
| Comparator Or Baseline | MK-7246: 2.5 nM; Ramatroban: 137 nM |
| Quantified Difference | 0.1 nM lower than MK-7246; 134.6 nM lower than ramatroban |
| Conditions | [3H]PGD2 displacement in CHO cell membranes, 90 min incubation |
Why This Matters
High CRTH2 affinity at a level comparable to advanced clinical candidates positions this compound as a relevant tool compound for target validation and pathway studies in allergic inflammation, where binding potency is a primary selection criterion.
- [1] MK-7246 (ProbeChem). Prostaglandin Receptor (inhibitors, antagonists, agonists). View Source
- [2] BindingDB. BDBM50384465 (CHEMBL2036211). Affinity Data: Ki = 2.40 nM for Human Prostaglandin D2 receptor 2 (CRTH2). View Source
